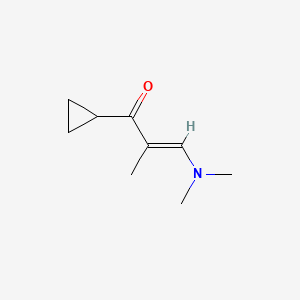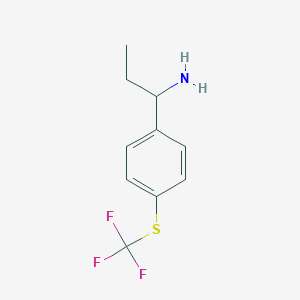methanone](/img/structure/B15092027.png)
[3-(Benzyloxy)phenyl](cyclobutyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)phenylmethanone: is an organic compound with the molecular formula C18H18O2. It is a ketone derivative, characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a cyclobutyl group via a methanone linkage. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)phenylmethanone typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through an etherification reaction.
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.
Coupling with Methanone: Finally, the cyclobutyl group is coupled with the phenyl ring via a methanone linkage using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of 3-(Benzyloxy)phenylmethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ketone group, converting it into secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 3-(Benzyloxy)phenylmethanone is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a substrate in catalytic reactions, particularly in the development of new catalytic systems.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential biological activity.
Industry:
Material Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Chemical Manufacturing: It is used as a building block in the production of various chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The methanone linkage plays a crucial role in the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Cyclobutyl phenyl ketone: Similar in structure but lacks the benzyloxy group.
Benzyloxyphenyl derivatives: Compounds with different substituents on the phenyl ring.
Cyclobutyl derivatives: Compounds with various functional groups attached to the cyclobutyl ring.
Uniqueness:
Structural Features: The combination of a benzyloxy group, phenyl ring, and cyclobutyl group in 3-(Benzyloxy)phenylmethanone provides unique steric and electronic properties.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
Applications: Its versatility in organic synthesis, biological studies, and material science distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C18H18O2 |
|---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
cyclobutyl-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C18H18O2/c19-18(15-8-4-9-15)16-10-5-11-17(12-16)20-13-14-6-2-1-3-7-14/h1-3,5-7,10-12,15H,4,8-9,13H2 |
InChI-Schlüssel |
RCHCHZIHOHKORJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


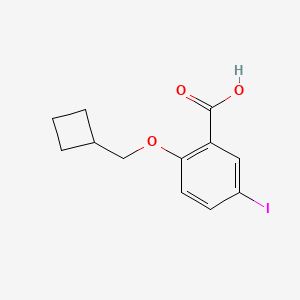
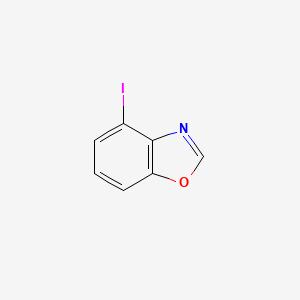
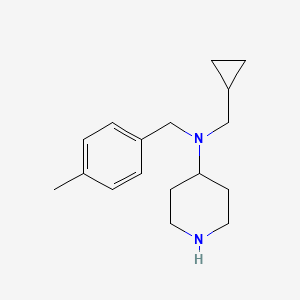
![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
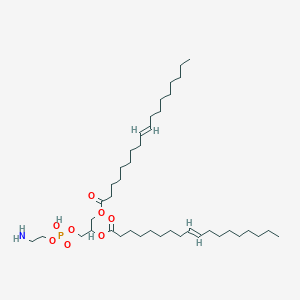
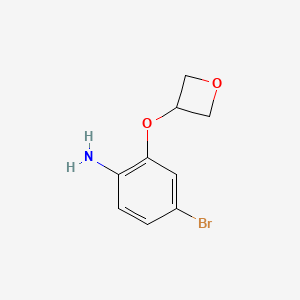
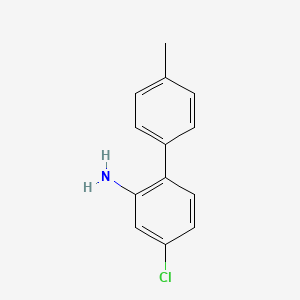
![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
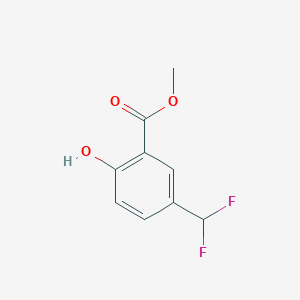
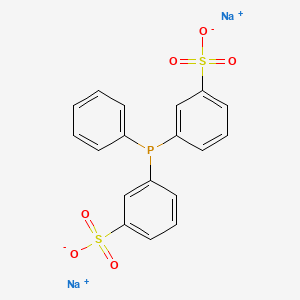

![disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate](/img/structure/B15092020.png)
